molecular formula C13H9NO3 B1323383 2'-Nitrobiphenyl-4-carbaldehyde CAS No. 169188-17-4

2'-Nitrobiphenyl-4-carbaldehyde

Cat. No. B1323383
Key on ui cas rn: 169188-17-4
M. Wt: 227.21 g/mol
InChI Key: HLFSVIJMYIQZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05672596

Procedure details

A solution of 4-bromomethyl-2'-nitro-1,1'-biphenyl (7.27 g, 24.8 mmol) in acetic acid (50 mL) was treated with potassium acetate (4.88 g, 49.1 mmol). The reaction mixture was heated at reflux for 2 hours. After cooling, the reaction mixture was filtered and the precipitate was washed with acetic acid (2×). The filtrate was evaporated under vacuum and the residue was triturated with ethyl ether. The ether layer was washed consecutively with water, saturated aqueous sodium bicarbonate (3×) and water. The organic layer was dried over magnesium sulfate, filtered and evaporated under vacuum. The residue was dissolved in methanol (50 mL) and treated with a 6 N methanolic potassium hydroxide solution (5 mL). After stirring for 1 hour at room temperature, thin layer chromatography indicated the absence of starting material. The reaction mixture was acidified with acetic acid and evaporated under vacuum. The residue was washed free of acetic acid by washing an etheral solution with aqueous sodium bicarbonate and water. After drying over magnesium sulfate, the ethereal solution was evaporated under vacuum. The residue was purified by preparative high pressure liquid chromatography on silica gel, eluting with hexanethyl acetate (3:1) to give 2'-nitro-1,1'-biphenyl-4-carboxaldehyde (620 mg) followed by 4-hydroxymethyl-2'-nitro-1,1'-biphenyl (3.06 g, 13.4 mmol, 54%).
Quantity
7.27 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])=[CH:5][CH:4]=1.C([O-])(=[O:20])C.[K+]>C(O)(=O)C>[N+:15]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:6]1[CH:7]=[CH:8][C:3]([CH:2]=[O:20])=[CH:4][CH:5]=1)([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
7.27 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
potassium acetate
Quantity
4.88 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate was washed with acetic acid (2×)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl ether
WASH
Type
WASH
Details
The ether layer was washed consecutively with water, saturated aqueous sodium bicarbonate (3×) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (50 mL)
ADDITION
Type
ADDITION
Details
treated with a 6 N methanolic potassium hydroxide solution (5 mL)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
WASH
Type
WASH
Details
The residue was washed free of acetic acid
WASH
Type
WASH
Details
by washing an etheral solution with aqueous sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the ethereal solution was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative high pressure liquid chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexanethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: CALCULATEDPERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.